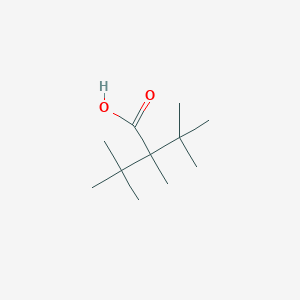
2-Tert-butyl-2,3,3-trimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C11H22O2. It is a derivative of butanoic acid, characterized by the presence of a tert-butyl group and three methyl groups attached to the butanoic acid backbone. This compound is known for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-2,3,3-trimethylbutanoic acid typically involves the alkylation of butanoic acid derivatives. One common method is the reaction of tert-butyl chloride with 2,3,3-trimethylbutanoic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions such as temperature, pressure, and reactant flow rates .
Análisis De Reacciones Químicas
Types of Reactions: 2-Tert-butyl-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Hydrogen chloride, sulfuric acid
Major Products Formed:
Oxidation: Ketones, alcohols
Reduction: Alcohols
Substitution: Tert-butyl esters, ethers
Aplicaciones Científicas De Investigación
2-Tert-butyl-2,3,3-trimethylbutanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-2,3,3-trimethylbutanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic processes, influencing their activity and function.
Pathways Involved: It participates in pathways related to fatty acid metabolism, where it can act as a substrate or inhibitor, affecting the overall metabolic flux.
Comparación Con Compuestos Similares
Butanoic acid, 3,3-dimethyl-: Similar in structure but lacks the tert-butyl group, resulting in different reactivity and applications.
Tert-butyl acetate: Contains a tert-butyl group but differs in the ester functional group, leading to distinct chemical properties and uses.
Tert-butyl bromoacetate: Another tert-butyl derivative with a bromoacetate functional group, used in different synthetic applications.
Uniqueness: 2-Tert-butyl-2,3,3-trimethylbutanoic acid is unique due to its combination of a tert-butyl group and multiple methyl groups, which confer steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
16021-12-8 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-tert-butyl-2,3,3-trimethylbutanoic acid |
InChI |
InChI=1S/C11H22O2/c1-9(2,3)11(7,8(12)13)10(4,5)6/h1-7H3,(H,12,13) |
Clave InChI |
LVAGKFXWQHOSOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


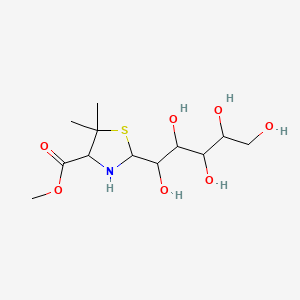
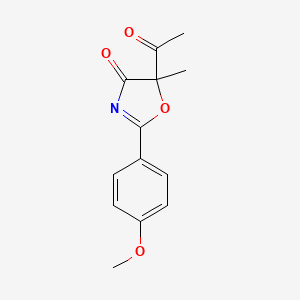
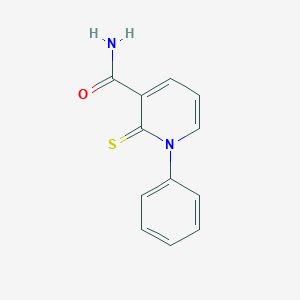
![4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile](/img/structure/B14002077.png)

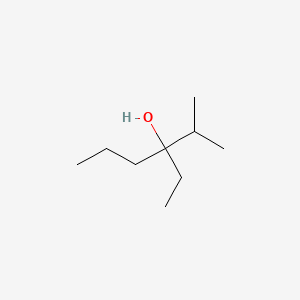
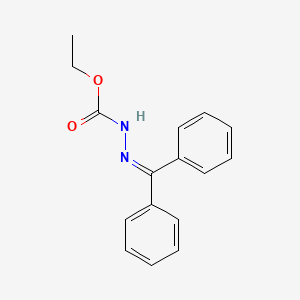

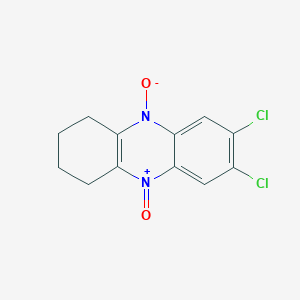
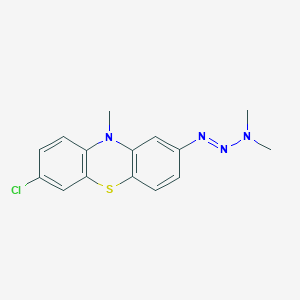
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
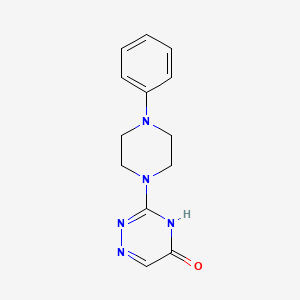
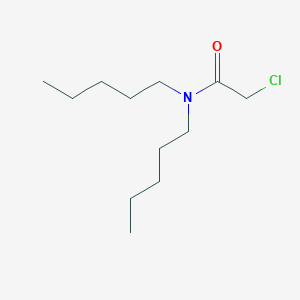
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
